Sucrose 6'-monophosphate dipotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

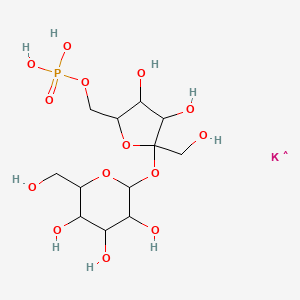

Sucrose 6’-monophosphate dipotassium salt is a specialized derivative of sucrose, a common disaccharide. This compound is used extensively in enzymology and carbohydrate metabolism studies. It plays a crucial role in understanding the phosphorylation processes that modify sugars within biological systems .

Métodos De Preparación

The preparation of sucrose 6’-monophosphate dipotassium salt typically involves the enzymatic reaction between fructose-6-phosphate and sucrose under suitable conditions. The reaction is catalyzed by specific enzymes and followed by purification to obtain the final product .

Análisis De Reacciones Químicas

Sucrose 6’-monophosphate dipotassium salt undergoes various chemical reactions, including:

Hydrolysis: In acidic conditions, it remains stable, but in alkaline conditions, it hydrolyzes.

Phosphorylation: It serves as a substrate for specific kinases in studies of sugar transport and metabolism.

Common reagents and conditions used in these reactions include enzymes like sucrose phosphorylase and specific kinases. The major products formed from these reactions are phosphorylated sugars and other derivatives involved in carbohydrate biosynthetic pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: C₁₂H₂₁O₁₄PK₂

- Molecular Weight: 498.46 g/mol

- CAS Number: 36064-19-4

This compound features a unique structure that allows it to participate in phosphorylation reactions, making it a valuable substrate for various enzymes involved in carbohydrate metabolism.

Enzymology

Sucrose 6'-monophosphate dipotassium salt is extensively used in enzymatic studies to investigate phosphorylation processes. It serves as a substrate for specific kinases, which phosphorylate the compound, facilitating the understanding of sugar transport and metabolism within biological systems .

Carbohydrate Metabolism

In biological research, this compound aids in elucidating the energy dynamics and regulatory mechanisms controlling sugar utilization in plants and microorganisms. It is crucial for studying how organisms manage carbohydrate resources under different physiological conditions .

Biochemical Pathways

Research has demonstrated that this compound plays a role in various metabolic pathways, including those involved in the biosynthesis of sugars. It helps in understanding the interactions between different metabolites and their effects on cellular functions .

Case Study 1: Enzymatic Activity of Sucrose Phosphorylase

A study published in Frontiers in Microbiology explored the co-crystal structure of sucrose phosphorylase with sucrose-6-phosphate. The research highlighted how specific amino acid residues within the enzyme's active site facilitate the binding and conversion of sucrose-6-phosphate into sucrose, providing insights into its catalytic mechanism .

Case Study 2: Metabolic Flux Analysis

In another study focusing on metabolic flux analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers monitored the labeling of sucrose within various biological samples. The findings underscored the importance of this compound as a key intermediate in tracking carbohydrate metabolism and understanding metabolic pathways involving hexoses .

Mecanismo De Acción

The mechanism of action of sucrose 6’-monophosphate dipotassium salt involves its role as a substrate for specific kinases. These kinases phosphorylate the compound, which then participates in various metabolic pathways. The molecular targets include enzymes like sucrose phosphorylase, which are pivotal in carbohydrate biosynthetic pathways .

Comparación Con Compuestos Similares

Sucrose 6’-monophosphate dipotassium salt is unique due to its specific structure and role in phosphorylation processes. Similar compounds include:

Trehalose 6-phosphate dipotassium salt: Another phosphorylated sugar used in similar studies.

Adenosine 3’,5’-diphosphate disodium salt: Used in studies of nucleotide metabolism.

2,4-Diamino-6,7-diisopropylpteridine phosphate salt: Involved in studies of pteridine metabolism.

These compounds share similarities in their use in biochemical research but differ in their specific roles and structures.

Actividad Biológica

Sucrose 6'-monophosphate dipotassium salt (CAS No. 36064-19-4) is a phosphorylated derivative of sucrose, recognized for its role in carbohydrate metabolism and potential applications in various biological systems. This compound serves as a key intermediate in the biosynthesis of starch and other polysaccharides, making it significant in plant biology and potentially in human health.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphate group at the 6' position of sucrose. Its chemical structure facilitates interactions with various enzymes and metabolic pathways, particularly those involved in energy metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C12H14K2O8P |

| Molecular Weight | 384.35 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Role in Plant Metabolism

Sucrose 6'-monophosphate plays a crucial role in plant carbohydrate metabolism. It acts as a precursor for the synthesis of starch, which is vital for energy storage in plants. The enzyme sucrose phosphate synthase catalyzes the formation of sucrose 6'-monophosphate from UDP-glucose and fructose-6-phosphate, linking it to the broader carbohydrate metabolic pathways.

Case Study: Starch Biosynthesis

A study investigated the effect of varying concentrations of sucrose 6'-monophosphate on starch synthesis in Arabidopsis thaliana. The results indicated that increased levels of sucrose 6'-monophosphate enhanced starch accumulation, suggesting its pivotal role in regulating starch biosynthesis under different environmental conditions.

Potential Applications in Human Health

Recent research has explored the implications of this compound beyond plant biology, particularly its potential use in human health. Its role as a signaling molecule in glucose metabolism has garnered attention for its implications in diabetes management.

Research Findings: Glucose Metabolism

In vitro studies have shown that sucrose 6'-monophosphate can influence glucose uptake by enhancing insulin sensitivity in muscle cells. This effect was attributed to its ability to modulate key signaling pathways involved in glucose transport .

The biological activity of sucrose 6'-monophosphate is mediated through several mechanisms:

- Enzymatic Regulation : It acts as an allosteric regulator for enzymes involved in carbohydrate metabolism.

- Signal Transduction : The compound may participate in signaling pathways that regulate energy homeostasis.

- Nutrient Transport : It facilitates the transport of glucose and other sugars across cellular membranes.

Comparative Analysis with Other Phosphorylated Sugars

To understand the unique properties of sucrose 6'-monophosphate, it is beneficial to compare it with other phosphorylated sugars such as glucose-6-phosphate and fructose-1,6-bisphosphate.

Table 2: Comparison of Phosphorylated Sugars

| Compound | Role in Metabolism | Key Enzymes Involved |

|---|---|---|

| Sucrose 6'-monophosphate | Starch biosynthesis | Sucrose phosphate synthase |

| Glucose-6-phosphate | Glycolysis, gluconeogenesis | Hexokinase, phosphoglucomutase |

| Fructose-1,6-bisphosphate | Glycolysis | Phosphofructokinase |

Propiedades

InChI |

InChI=1S/C12H23O14P.K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;/h4-11,13-19H,1-3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSUELAEGXGVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)(O)O)O)O)CO)O)O)O)O.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23KO14P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585267 |

Source

|

| Record name | PUBCHEM_16219958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36064-19-4 |

Source

|

| Record name | PUBCHEM_16219958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.